molecular formula C7H14O6 B10753631 L-Quebrachitol CAS No. 3564-07-6

L-Quebrachitol

Cat. No.: B10753631
CAS No.: 3564-07-6
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-MBXCVVGISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Quebrachitol can be synthesized through several chemical routes. One common method involves the methylation of inositol derivatives. The process typically includes the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, particularly from the serum of natural rubber latex. The extraction process includes membrane separation technology to isolate this compound from other components. This method is cost-effective and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: L-Quebrachitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

L-Quebrachitol is compared with other similar cyclitols, such as:

Uniqueness: this compound’s unique combination of promoting bone health, improving glucose metabolism, and exhibiting antibiotic effects sets it apart from other cyclitols. Its natural occurrence in rubber latex and the environmentally friendly extraction methods further enhance its appeal for various applications .

Properties

IUPAC Name

(1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCFFEYYQKSRSV-MBXCVVGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@@H]([C@H](C([C@@H]([C@H]1O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029528, DTXSID80957028
Record name Quebrachitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-38-6, 3564-07-6
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quebrachitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxycyclohexane-1,2,3,4,5-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUEBRACHITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W4JLQ7I4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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